

# Obeldesivir Clinical Trial Data: A Statistical Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Obeldesivir |           |
| Cat. No.:            | B15141764   | Get Quote |

#### For Immediate Release

This guide provides a comprehensive statistical analysis of publicly available clinical trial data for **Obeldesivir** (GS-5245), an investigational oral antiviral agent. Developed to assist researchers, scientists, and drug development professionals, this document presents a comparative analysis of **Obeldesivir** against other notable oral antiviral therapies for COVID-19. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for cited clinical trials are provided.

#### **Mechanism of Action**

**Obeldesivir** is an oral prodrug of the nucleoside analog GS-441524.[1] Upon administration, it is metabolized to its active triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] This inhibition leads to the termination of viral RNA synthesis, thereby preventing viral replication. This mechanism is shared with Remdesivir, which is the intravenous prodrug of the same active metabolite.





Click to download full resolution via product page

Mechanism of Action of Obeldesivir

### **Clinical Trial Data Comparison**

The following tables summarize the key efficacy and safety data from the Phase 3 clinical trials of **Obeldesivir** (BIRCH and OAKTREE studies) and compare it with the pivotal trials of





Molnupiravir (MOVe-OUT) and Paxlovid (EPIC-HR).

### Efficacy in High-Risk, Non-Hospitalized Adults with

COVID-19

| COAID-TA                    |                                                                            |                                                                                 |                                                                                  |
|-----------------------------|----------------------------------------------------------------------------|---------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Outcome                     | Obeldesivir (BIRCH Study)[2][3]                                            | Molnupiravir (MOVe-<br>OUT Study)[4]                                            | Paxlovid (EPIC-HR<br>Study)                                                      |
| Primary Endpoint            | COVID-19-related<br>hospitalization or all-<br>cause death by Day<br>29    | Hospitalization or death through Day 29                                         | COVID-19-related<br>hospitalization or<br>death from any cause<br>through Day 28 |
| Result                      | 0% (0/211) in Obeldesivir group vs. 0.5% (1/207) in placebo group (P=0.32) | 6.8% (48/709) in<br>Molnupiravir group vs.<br>9.7% (68/699) in<br>placebo group | 0.7% (5/697) in Paxlovid group vs. 6.5% (44/682) in placebo group                |
| Relative Risk<br>Reduction  | Not statistically significant                                              | 30%                                                                             | 89% (in patients treated within 3 days of symptom onset)                         |
| Viral Load Reduction        | -0.58 log10 copies/mL<br>difference vs. placebo<br>at Day 5                | Greater mean reductions from baseline in SARS- CoV-2 RNA than placebo           | Approximately 10-fold reduction relative to placebo at Day 5                     |
| Time to Symptom Alleviation | Numerically shorter than placebo                                           | Not reported as a primary outcome                                               | Not reported as a primary outcome                                                |

# Efficacy in Standard-Risk, Non-Hospitalized Adults with COVID-19



| Outcome              | Obeldesivir (OAKTREE Study)                                                   |  |
|----------------------|-------------------------------------------------------------------------------|--|
| Primary Endpoint     | Time to symptom alleviation                                                   |  |
| Result               | Did not significantly reduce time to symptom alleviation vs. placebo          |  |
| Viral Load Reduction | -0.31 log10 copies/mL at Day 3 and -0.18 log10 copies/mL at Day 5 vs. placebo |  |

## Safety Profile in High-Risk, Non-Hospitalized Adults with

| COVID-13                  |                                                |                                                              |                                                                          |
|---------------------------|------------------------------------------------|--------------------------------------------------------------|--------------------------------------------------------------------------|
| Outcome                   | Obeldesivir (BIRCH Study)                      | Molnupiravir (MOVe-<br>OUT Study)                            | Paxlovid (EPIC-HR<br>Study)                                              |
| Adverse Events            | Generally comparable safety profile to placebo | 30.4% in Molnupiravir<br>group vs. 33.0% in<br>placebo group | 23% in Paxlovid group<br>vs. 24% in placebo<br>group (most were<br>mild) |
| Serious Adverse<br>Events | Not specified                                  | Not specified                                                | 1.6% in Paxlovid<br>group vs. not specified<br>for placebo               |

# Experimental Protocols Obeldesivir - BIRCH Study (NCT05603143)

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Participants: Non-hospitalized adults with risk factors for developing severe COVID-19, enrolled within 5 days of symptom onset.
- Intervention: Obeldesivir 350 mg or placebo administered orally twice daily for 5 days.
- Primary Endpoint: COVID-19-related hospitalization or all-cause death by Day 29.



Key Secondary Endpoints: Time to symptom alleviation by Day 15, change in SARS-CoV-2
 viral RNA copy number and infectious viral titer.

#### **Molnupiravir - MOVe-OUT Study (NCT04575597)**

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, unvaccinated adults with mild-to-moderate COVID-19 at risk for progression to severe disease, with symptom onset within 5 days.
- Intervention: Molnupiravir 800 mg or placebo administered orally every 12 hours for 5 days.
- Primary Endpoint: Incidence of hospitalization or death through Day 29.
- Key Secondary Endpoints: Incidence of adverse events.

#### Paxlovid - EPIC-HR Study (NCT04960202)

- Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.
- Participants: Non-hospitalized, high-risk adults with a confirmed diagnosis of SARS-CoV-2 infection within 5 days of symptom onset.
- Intervention: Nirmatrelvir (300 mg) with ritonavir (100 mg) or placebo administered orally every 12 hours for 5 days.
- Primary Endpoint: COVID-19-related hospitalization or death from any cause through Day 28.
- Key Secondary Endpoints: Change in viral load from baseline.





Click to download full resolution via product page

Generalized Clinical Trial Workflow

### **Summary**

The BIRCH study of **Obeldesivir** in high-risk, non-hospitalized adults with COVID-19 did not meet its primary endpoint of reducing hospitalization or death, a result attributed to a lower-than-expected event rate in the study population. However, the study did demonstrate a statistically significant reduction in SARS-CoV-2 viral load and infectious virus titers, indicating



antiviral activity. In the OAKTREE study of standard-risk patients, **Obeldesivir** did not significantly shorten the time to symptom alleviation but did show a reduction in viral load.

In comparison, the MOVe-OUT and EPIC-HR trials for Molnupiravir and Paxlovid, respectively, were conducted earlier in the pandemic when event rates were higher. Both trials demonstrated a significant reduction in hospitalization or death in high-risk, unvaccinated populations. Paxlovid showed a higher relative risk reduction compared to Molnupiravir.

The safety profile of **Obeldesivir** appears to be comparable to placebo. Further research and data from ongoing and future studies will be crucial to fully understand the clinical utility of **Obeldesivir** in the evolving landscape of COVID-19 treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pfizermedical.com [pfizermedical.com]
- 2. Efficacy and Safety of Obeldesivir in High-Risk Nonhospitalized Patients with COVID-19 (BIRCH): a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rebelem.com [rebelem.com]
- To cite this document: BenchChem. [Obeldesivir Clinical Trial Data: A Statistical Comparison for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15141764#statistical-analysis-of-obeldesivir-clinical-trial-data-for-researchers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com